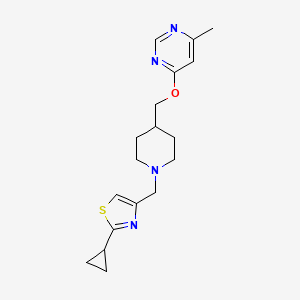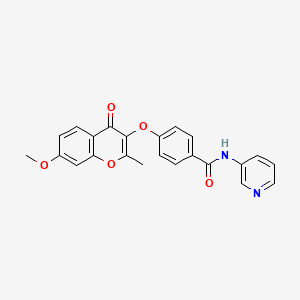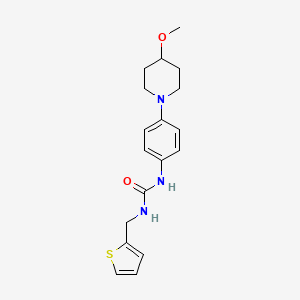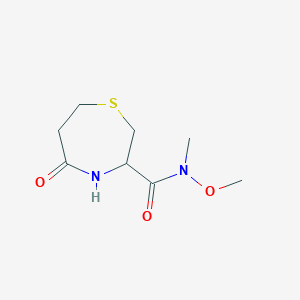
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the class of tertiary butyl esters and has a molecular formula of C14H18Cl2NO2. In
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate involves the inhibition of certain enzymes such as acetylcholinesterase. This inhibition leads to increased levels of neurotransmitters in the brain, potentially resulting in improved cognitive function. Additionally, tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has been shown to exhibit anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has been shown to have various biochemical and physiological effects. In addition to its inhibitory activity against enzymes such as acetylcholinesterase, this compound has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. Additionally, tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate in lab experiments is its potential applications in medicinal chemistry and cancer research. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate. One potential direction is the development of new anticancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research could be conducted to explore the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the synthesis method of tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate could be optimized to improve yield and purity, making it more accessible for scientific research.
Métodos De Síntesis
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate can be synthesized through the reaction between 3,5-dichloroaniline and tert-butyl 2-bromoacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially resulting in improved cognitive function. Additionally, tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has been shown to exhibit anticancer activity, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)8-5-9(14)7-10(15)6-8/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGTIIQGCBMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC(=C1)Cl)Cl)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide](/img/structure/B2446829.png)

![[3-(3-Imidazol-1-ylpropyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2446831.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2446833.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B2446835.png)

![7-amino-4-[(4-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2446838.png)




![1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2446851.png)